1,3-Bis(2-hydroxyethyl)uracil

Description

Foundational Significance of Uracil (B121893) and Pyrimidine (B1678525) Derivatives in Medicinal Chemistry and Materials Science

Uracil and its parent heterocyclic structure, pyrimidine, are fundamental building blocks in the chemistry of life and industrial applications. rroij.com Pyrimidine is a six-membered aromatic ring with two nitrogen atoms, and its derivatives are integral components of nucleic acids (DNA and RNA), playing a crucial role in genetic coding and transmission. rroij.comwikipedia.org In RNA, uracil pairs with adenine, a function essential for protein synthesis. wikipedia.org

The inherent biological importance of pyrimidines has made them a cornerstone of medicinal chemistry . rroij.comnih.gov Researchers have extensively modified the pyrimidine scaffold to develop a wide range of therapeutic agents. rroij.comnih.gov A prominent example is 5-fluorouracil (B62378) (5-FU), a synthetic fluorinated pyrimidine analogue that has been a mainstay in cancer chemotherapy for decades, inhibiting DNA synthesis in rapidly dividing cancer cells. mdpi.com The success of 5-FU has spurred the development of numerous other uracil and pyrimidine-based drugs with antiviral, antibacterial, and anticancer properties. nih.govontosight.aibohrium.com These compounds often act as antimetabolites, interfering with the synthesis of nucleic acids or other vital cellular processes. mdpi.com The diverse biological activities of these derivatives underscore the versatility of the pyrimidine core as a pharmacophore, a molecular framework responsible for a drug's pharmacological activity. nih.gov

In materials science , pyrimidine and uracil derivatives are valued for their unique structural and electronic properties. The presence of nitrogen atoms and the potential for hydrogen bonding and π-stacking interactions make them excellent candidates for creating novel polymers and functional materials. rsc.orgtandfonline.com For instance, the ability of uracil to form strong and specific hydrogen bonds has been exploited in the design of self-assembling materials and supramolecular polymers. rsc.org These materials can exhibit interesting properties such as thermal stability and responsiveness to external stimuli. The rigid structure of the pyrimidine ring can also be incorporated into polymer backbones to enhance their mechanical strength and thermal resistance. mdpi.com The exploration of pyrimidine-based compounds in materials science is a growing field with potential applications in areas like electronics, optics, and nanotechnology. tandfonline.com

Research Trajectories and Multidisciplinary Applications of 1,3-Bis(2-hydroxyethyl)uracil

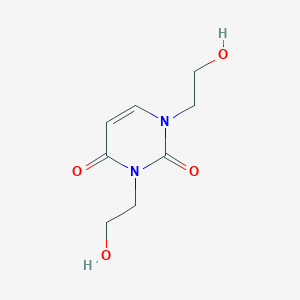

Building upon the foundational significance of its parent structures, this compound has carved out its own distinct research path, attracting attention for its specific chemical properties and potential applications. This uracil derivative is characterized by the presence of two hydroxyethyl (B10761427) groups attached to the nitrogen atoms at positions 1 and 3 of the uracil ring. This modification enhances its solubility and provides reactive sites for further chemical transformations.

A significant area of research for this compound is in polymer chemistry and materials science , particularly in the synthesis of polyurethane foams with improved properties. mdpi.com The hydroxyl groups of this compound can react with isocyanates to form polyurethane linkages. mdpi.com Research has demonstrated that incorporating this uracil derivative into polyurethane formulations can lead to materials with enhanced thermal stability and reduced flammability. mdpi.comnih.gov Specifically, polyurethane foams derived from oligoetherols synthesized using this compound have shown decomposition temperatures up to 300°C and increased oxygen index values, which is a measure of fire resistance. The pyrimidine ring within the polymer structure is thought to contribute to this enhanced thermal performance. mdpi.com

In the realm of medicinal chemistry , while less extensively studied than other uracil derivatives, this compound has shown potential. Some studies have indicated that it possesses antiviral properties, with a proposed mechanism involving interference with viral RNA synthesis. Additionally, there is evidence of inotropic activity, suggesting a potential effect on the force of heart muscle contractions. researchtrends.net Pharmacological studies on the papillary muscles of rat hearts have indicated a significant increase in inotropic activity at specific concentrations. researchtrends.net

The synthesis of this compound itself has been a subject of research, with various methods being explored to achieve efficient production. These methods include the reaction of uracil with ethylene (B1197577) glycol and the alkylation of uracil with appropriate reagents. tandfonline.com The development of efficient synthetic routes is crucial for making this compound more accessible for further research and potential applications.

Below is a data table summarizing key properties and research findings related to this compound.

| Property/Application | Description | References |

| Molecular Formula | C₈H₁₂N₂O₄ | |

| Molecular Weight | 200.19 g/mol | |

| Key Structural Features | Pyrimidine ring with two 2-hydroxyethyl groups at N1 and N3 positions. | |

| Primary Application in Materials Science | Monomer for the synthesis of oligoetherols used in the production of polyurethane foams. | mdpi.com |

| Improved Properties of Resulting Polyurethanes | Enhanced thermal stability (decomposition up to 300°C) and reduced flammability (oxygen index up to 24.5%). | mdpi.com |

| Potential Medicinal Applications | Antiviral activity, potentially through interference with viral RNA synthesis. | |

| Inotropic activity, observed in pharmacological studies on rat heart muscle. | researchtrends.net | |

| Synthesis Methods | Condensation of uracil with ethylene glycol; alkylation of uracil. | tandfonline.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(2-hydroxyethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4/c11-5-3-9-2-1-7(13)10(4-6-12)8(9)14/h1-2,11-12H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEISPWDGKTJAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N(C1=O)CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400157 | |

| Record name | 1,3-BIS(2-HYDROXYETHYL)URACIL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

711-66-0 | |

| Record name | 1,3-BIS(2-HYDROXYETHYL)URACIL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Bis(2-hydroxyethyl)uracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 1,3 Bis 2 Hydroxyethyl Uracil and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 1,3-Bis(2-hydroxyethyl)uracil by providing detailed information about the local chemical environments of hydrogen (¹H-NMR) and carbon (¹³C-NMR) atoms.

In ¹H-NMR spectroscopy, the structure of this compound would produce a distinct pattern of signals. The protons on the hydroxyethyl (B10761427) side chains are expected to appear as two triplets, corresponding to the methylene (B1212753) group attached to the nitrogen (N-CH₂) and the methylene group attached to the hydroxyl group (CH₂-O). The coupling between these adjacent, non-equivalent methylene groups results in this triplet-triplet pattern. The proton of the hydroxyl group (-OH) would typically appear as a broad singlet, and its chemical shift can be sensitive to solvent, concentration, and temperature. The two protons on the uracil (B121893) ring (C₅-H and C₆-H) would present as doublets due to coupling with each other.

¹³C-NMR spectroscopy complements the proton data by identifying all non-equivalent carbon atoms in the molecule. Distinct signals are expected for the two carbonyl carbons (C₂ and C₄) of the uracil ring, typically found in the downfield region of the spectrum. The two olefinic carbons of the ring (C₅ and C₆) would also have characteristic chemical shifts. Furthermore, the two methylene carbons of each hydroxyethyl group (-N-CH₂- and -CH₂-OH) would be distinguishable, providing unambiguous confirmation of the side-chain structure. The analysis of oligoetherols derived from this compound also relies heavily on NMR to confirm the successful incorporation of the uracil moiety and the structure of the resulting polymer. nih.govmdpi.com

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Signal Multiplicity | Notes |

| N-CH₂-CH₂-OH | ¹H | ~3.9 - 4.2 | Triplet | Methylene group attached to the nitrogen atom of the uracil ring. |

| N-CH₂-CH₂-OH | ¹H | ~3.6 - 3.8 | Triplet | Methylene group attached to the hydroxyl group. |

| -OH | ¹H | Variable | Broad Singlet | Chemical shift is dependent on solvent and concentration. |

| C₅-H | ¹H | ~5.7 - 5.9 | Doublet | Uracil ring proton. |

| C₆-H | ¹H | ~7.5 - 7.8 | Doublet | Uracil ring proton. |

| C=O (C₂ & C₄) | ¹³C | ~150 - 165 | Singlet | Carbonyl carbons in the uracil ring. mdpi.com |

| C₆ | ¹³C | ~140 - 145 | Singlet | Olefinic carbon in the uracil ring. |

| C₅ | ¹³C | ~101 - 105 | Singlet | Olefinic carbon in the uracil ring. |

| N-CH₂-CH₂-OH | ¹³C | ~48 - 52 | Singlet | Methylene carbon attached to the nitrogen atom. |

| N-CH₂-CH₂-OH | ¹³C | ~58 - 62 | Singlet | Methylene carbon attached to the hydroxyl group. |

Mass Spectrometry (MS) Techniques for Molecular Confirmation and Impurity Profiling (e.g., MALDI-ToF)

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight of this compound and to identify potential impurities. The molecular formula of the compound is C₈H₁₂N₂O₄, corresponding to a molecular weight of approximately 200.19 g/mol . Electron ionization (EI) or softer ionization techniques such as electrospray ionization (ESI) would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) confirming the compound's identity.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is particularly valuable for the characterization of derivatives of this compound, such as the oligoetherols used in polyurethane synthesis. nih.gov This technique is well-suited for analyzing large molecules and polymers, providing information on molecular weight distribution and the degree of polymerization. In the context of impurity profiling, MS can detect residual starting materials from synthesis, such as uracil or byproducts from the reaction with ethylene (B1197577) oxide. It is also employed in the analysis of modified oligonucleotides, where it can precisely identify the mass of DNA fragments. acs.org

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Technique | Notes |

| [M]⁺ | C₈H₁₂N₂O₄ | 200.08 | EI-MS | Molecular ion. |

| [M+H]⁺ | C₈H₁₃N₂O₄ | 201.09 | ESI-MS, MALDI-ToF | Protonated molecular ion, common in soft ionization. |

| [M+Na]⁺ | C₈H₁₂N₂O₄Na | 223.07 | ESI-MS, MALDI-ToF | Sodium adduct, frequently observed. |

| [M-H₂O]⁺ | C₈H₁₀N₂O₃ | 182.07 | EI-MS | Fragment corresponding to the loss of a water molecule. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within the this compound molecule. The IR spectrum provides a characteristic "fingerprint" based on the vibrational frequencies of chemical bonds. Key techniques include monitoring the disappearance of the carbonyl band of ethylene carbonate around 1800 cm⁻¹ to confirm reaction completion during the synthesis of derivatives.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad |

| Alkane (-CH₂) | C-H Stretch | 3000 - 2850 | Medium |

| Amide (Uracil Ring) | C=O Stretch | 1750 - 1650 | Strong |

| Alkene (Uracil Ring) | C=C Stretch | 1680 - 1600 | Medium |

| Alcohol | C-O Stretch | 1260 - 1000 | Strong |

| Amine | C-N Stretch | 1350 - 1000 | Medium |

Elemental Analysis for Stoichiometric Verification

Elemental analysis provides quantitative verification of the empirical formula of this compound by determining the mass percentages of its constituent elements (carbon, hydrogen, and nitrogen). The theoretical composition is calculated from its molecular formula, C₈H₁₂N₂O₄ (Molecular Weight: 200.19 g/mol ).

For a pure sample, the experimentally determined percentages should closely match the calculated theoretical values. This comparison is a fundamental criterion for confirming the purity and stoichiometry of the synthesized compound. Any significant deviation would suggest the presence of impurities or an incorrect structural assignment. This method is also applied to verify the composition of more complex derivatives, such as oligoetherols containing the uracil moiety. researchgate.netresearchgate.net

Table 4: Elemental Composition of this compound (C₈H₁₂N₂O₄)

| Element | Symbol | Atomic Mass | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 47.99 |

| Hydrogen | H | 1.008 | 6.04 |

| Nitrogen | N | 14.007 | 14.00 |

| Oxygen | O | 15.999 | 31.97 |

X-ray Crystallography in the Elucidation of Molecular Crystal Architectures

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to calculate the precise coordinates of each atom, yielding exact bond lengths, bond angles, and torsional angles.

While specific crystallographic data for this compound is not widely published, extensive studies on the closely related derivative, 1,3-bis(2-hydroxyethyl)-6-methyluracil, provide significant insight into the expected structural features. iucr.orgiucr.org These studies reveal that the molecule crystallizes in the monoclinic space group P2₁/c. iucr.org The crystal structure is heavily influenced by intermolecular hydrogen bonding. The hydroxyl and carbonyl groups act as hydrogen bond donors and acceptors, respectively, leading to the formation of robust O—H⋯O=C interactions that assemble the molecules into specific motifs, such as layers or complex 3D networks. iucr.orgacs.org This technique provides an unambiguous confirmation of the molecular structure and reveals how the molecules pack together in the solid state, which influences the material's physical properties.

Table 5: Illustrative Crystallographic Parameters (based on 1,3-bis(2-hydroxyethyl)-6-methyluracil)

| Parameter | Description | Example Value (for 6-methyl derivative) | Reference |

| Crystal System | The crystal family (e.g., monoclinic, orthorhombic). | Monoclinic | iucr.org |

| Space Group | The symmetry group of the crystal. | P2₁/c | iucr.org |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 11.2 Å, b = 8.1 Å, c = 11.5 Å, β = 101.4° | iucr.org |

| Key Interactions | Dominant non-covalent forces in the crystal packing. | O—H⋯O hydrogen bonds | iucr.orgiucr.org |

| Data Collection Temp. | The temperature at which diffraction data was collected. | 100 K | iucr.org |

Biological Activities and Pharmacological Investigations of 1,3 Bis 2 Hydroxyethyl Uracil and Its Analogues

Antiviral Efficacy Studies of Uracil (B121893) Derivatives

Broad-Spectrum Antiviral Activity against RNA and DNA Viruses

Uracil and its derivatives have demonstrated a broad spectrum of antiviral activity, inhibiting the replication of both RNA and DNA viruses. researchgate.netrjptonline.org These compounds are effective against a range of viruses, including negative-sense RNA viruses like influenza A and B, positive-sense RNA viruses such as Hepatitis C and Dengue virus, as well as DNA viruses like vaccinia virus and human adenovirus. rjptonline.org The antiviral properties of uracil derivatives extend to retroviruses like HIV. rjptonline.org

Specifically, N1,N3-disubstituted uracil derivatives have shown significant antiviral effects against various strains of SARS-CoV-2, including variants of concern. researchgate.netnih.gov Studies have also highlighted the activity of 5-substituted uracil derivatives against viruses from the herpes family and HIV-1. researchgate.netnih.gov Furthermore, certain uracil derivatives have demonstrated inhibitory effects on the replication of tick-borne encephalitis virus (TBEV). nih.govsemanticscholar.org

The development of antiviral agents targeting a wide range of viruses is crucial for managing emerging and re-emerging viral diseases. researchgate.net Uracil derivatives represent a promising class of compounds in this regard, with ongoing research focused on synthesizing new analogues with enhanced and broad-spectrum antiviral efficacy. researchgate.netnih.govmdpi.com

Mechanisms of Antiviral Action: Interference with Viral Replication and Nucleic Acid Synthesis Pathways

The antiviral activity of uracil derivatives is primarily attributed to their interference with viral replication and nucleic acid synthesis. nih.govbiorxiv.org As analogues of natural pyrimidines, these compounds can disrupt the synthesis of viral DNA and RNA, which are essential for viral proliferation. nih.govnih.gov

One of the key mechanisms involves the inhibition of viral polymerases. nih.govnih.gov After being converted into their active triphosphate forms within the host cell, these nucleoside analogues act as competitive inhibitors of viral DNA or RNA polymerases. nih.govmdpi.com This competition with natural nucleotides ultimately hinders the elongation of the viral nucleic acid chain. nih.govnih.gov

Furthermore, some uracil derivatives function as non-nucleoside inhibitors, binding to viral polymerases at sites distinct from the active site, inducing conformational changes that inhibit enzyme activity. researchgate.netnih.gov Another mechanism of action involves the depletion of intracellular pyrimidine (B1678525) pools. nih.govbiorxiv.org By inhibiting enzymes in the de novo pyrimidine biosynthesis pathway, such as dihydroorotate dehydrogenase (DHODH), these compounds reduce the availability of the building blocks necessary for viral nucleic acid synthesis. nih.gov This depletion of pyrimidines is a crucial factor in their broad-spectrum antiviral activity. nih.gov

Some uracil analogues can also interfere with the methylation of the viral genome, a process necessary for some viruses to evade the host immune response and ensure efficient translation of viral proteins. nih.gov

Inhibition of Specific Viral Enzymes (e.g., SARS-CoV-2 RNA-Dependent RNA Polymerase)

A primary target for many uracil-based antiviral compounds is the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses. nih.govsemanticscholar.orgnih.gov N1,N3-disubstituted uracil derivatives have been identified as non-nucleoside inhibitors of the SARS-CoV-2 RdRp. researchgate.netnih.govmdpi.com These compounds bind to the RdRp, inducing a conformational change that inhibits its function and thereby blocks viral RNA synthesis. researchgate.netnih.gov

Structural studies have provided insights into how these inhibitors interact with the RdRp. For example, molecular docking has shown that these derivatives can bind within the RNA groove of the RdRp, with specific polar interactions contributing to their inhibitory activity. semanticscholar.orgmdpi.com This mechanism of action is significant because the RdRp is highly conserved across different viral variants, suggesting that these inhibitors could be effective against a range of SARS-CoV-2 strains. mdpi.com

The inhibitory effect of these uracil derivatives on the transcriptional activity of the SARS-CoV-2 RdRp has been confirmed in vitro. nih.govsemanticscholar.org For instance, one study demonstrated that a specific uracil derivative inhibited the activity of the purified SARS-CoV-2 replication complex in a dose-dependent manner. nih.gov This direct inhibition of a key viral enzyme underscores the potential of uracil derivatives as therapeutic agents against SARS-CoV-2 and other RNA viruses. researchgate.netnih.govsemanticscholar.org

Anticancer and Antitumor Potentials

Cytotoxic Effects and Antiproliferative Activity against Diverse Malignant Cell Lines (e.g., HeLa, MKN-74, MCF-7, HepG2, HCT-116)

Uracil derivatives have demonstrated significant cytotoxic and antiproliferative effects against a variety of human cancer cell lines. These compounds have shown efficacy against breast cancer (MCF-7), colon cancer (HCT-116), liver cancer (HepG2), and lung cancer (A549) cells. nih.govekb.eg

Studies have reported the dose-dependent reduction in cell viability of breast cancer cell lines, including MDA-MB-231 and MCF-7, upon treatment with uracil derivatives. researchgate.net For instance, certain synthetic pyrimidine derivatives have exhibited potent cytotoxic activity against MCF-7 cells. ekb.eg Similarly, various benzimidazole derivatives have shown moderate to high cytotoxic activity against both MCF-7 and HCT-116 cell lines. waocp.org

The antiproliferative activity of these compounds is often evaluated by determining their IC50 values, which represent the concentration required to inhibit 50% of cell growth. For example, specific pyrazole and pyrimidine derivatives have shown low micromolar IC50 values against HepG2, A549, MCF-7, and HCT-116 cell lines. nih.gov Furthermore, some novel acyclic nucleosides have exhibited potent effects against HCT-116 and SW480 colon cancer cells. researchgate.net The broad range of cancer cell lines susceptible to uracil derivatives highlights their potential as a basis for the development of new anticancer agents. ekb.egresearchgate.netnih.gov

| Compound Type | Cell Line | Activity | Reference |

|---|---|---|---|

| Pyrazoles and Pyrimidines | A549, HCT116, HepG2, MCF-7 | IC50 values in the low micromolar range. Compound 4 was most active with IC50s of 5.50 µM (A549), 9.77 µM (HCT116), 7.12 µM (HepG2), and 7.85 µM (MCF-7). | nih.gov |

| Acyclic Nucleosides | HCT-116, SW480 | Compound 9b showed potent effects with IC50 values of 0.89 µM (HCT-116) and 1.15 µM (SW480). | researchgate.net |

| Indolyl-pyrimidine hybrids | MCF-7, HepG2, HCT-116 | Compound 60 had IC50 values of 5.1 µM (MCF-7), 5.02 µM (HepG2), and 6.6 µM (HCT-116). | ekb.eg |

| Benzimidazole derivatives | MCF-7, HCT-116 | Compound 4 showed high activity against MCF-7 (IC50 = 8.86 µg/mL) and moderate against HCT-116 (IC50 = 24.08 µg/mL). Compound 2 had the lowest IC50 against HCT-116 (16.18 µg/mL). | waocp.org |

Elucidation of Molecular Mechanisms in Cancer Therapeutics

The anticancer effects of uracil derivatives are mediated through various molecular mechanisms that lead to the inhibition of cancer cell growth and induction of cell death. A primary mechanism is the induction of apoptosis, or programmed cell death. researchgate.netnih.gov This can be triggered through the depolarization of the mitochondrial membrane, a key event in the intrinsic apoptotic pathway. researchgate.net

Furthermore, some uracil analogues can cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. nih.gov This is often achieved by modulating the expression of cell cycle regulatory proteins. For instance, some derivatives have been shown to upregulate p53 and p21, which are critical tumor suppressor proteins that can halt the cell cycle. researchgate.netnih.gov

Another significant mechanism is the inhibition of DNA synthesis in cancer cells. nih.gov By acting as analogues of natural pyrimidines, these compounds can interfere with the incorporation of nucleotides into DNA, thereby halting replication. nih.gov Some derivatives also target key enzymes involved in DNA replication and repair, such as topoisomerase II. nih.gov

The ability of these compounds to interact with and damage DNA can also contribute to their cytotoxic effects. nih.gov Additionally, some uracil derivatives have been found to inhibit the formation of cancer cell colonies, indicating their potential to prevent tumor growth and metastasis. researchgate.net

Strategic Development of Uracil Derivatives as Promising Anticancer Lead Compounds

The development of uracil derivatives as anticancer agents is an active and promising area of medicinal chemistry. The versatility of the uracil scaffold allows for rational drug design and the application of various strategic approaches to discover more effective and less toxic therapies.

One key strategy is molecular hybridization , which involves combining the uracil pharmacophore with other biologically active heterocyclic moieties such as indole, oxadiazole, or coumarin. This approach aims to create hybrid compounds that may exhibit synergistic effects, possess a novel mechanism of action, or overcome drug resistance. By integrating different pharmacophoric fragments into a single molecule, researchers can target multiple pathways involved in cancer progression.

Structure-activity relationship (SAR) studies are fundamental to the strategic development of these compounds. By systematically modifying the substituents on the uracil ring, chemists can identify the structural features that are critical for potent anticancer activity and selectivity. For example, research has shown that the nature of the linker and the type of substitution can significantly influence cytotoxicity and enzyme inhibitory activity. frontiersin.org

The screening of newly synthesized uracil derivatives against a panel of human cancer cell lines is a crucial step in identifying promising lead compounds. This allows for the evaluation of their potency (often measured as IC50 or GI50 values) and their selectivity towards cancer cells over normal cells. Computational tools, such as molecular docking, are also employed to predict how these derivatives might bind to their target enzymes, providing insights that can guide further optimization. Through these combined synthetic, biological, and computational strategies, the uracil nucleus continues to serve as a valuable template for the discovery of next-generation anticancer drugs.

Other Pharmacological and Bioactive Properties

Beyond their well-documented anticancer potential, derivatives of uracil have been explored for a range of other pharmacological activities, demonstrating the broad therapeutic versatility of this chemical scaffold.

Inotropic Activity in Cardiovascular Systems

Certain uracil-containing compounds, specifically uracil nucleotides like uridine-5'-triphosphate (UTP), have been shown to exert effects on the cardiovascular system. nih.gov UTP can activate specific P2Y receptors (P2Y2 and P2Y4) on the surface of cardiomyocytes. nih.gov The activation of these G protein-coupled receptors initiates intracellular signaling cascades, leading to an increase in intracellular calcium levels. nih.gov This elevation of calcium is a fundamental mechanism that can influence myocardial contractility, suggesting a potential role for uracil derivatives in modulating heart function. Furthermore, studies have investigated the cardioprotective effects of uracil derivatives, with some compounds showing the ability to normalize bioenergetic processes in the myocardium under conditions of toxic cardiomyopathy.

Antimicrobial Efficacy (e.g., Antibacterial and Antifungal Investigations)

The uracil nucleus is a key structural element in the development of novel antimicrobial agents. Its ability to interfere with nucleic acid synthesis is not only relevant to cancer cells but also to the replication of microbial pathogens. A variety of uracil derivatives have been synthesized and tested for their efficacy against a broad spectrum of bacteria and fungi.

Recent studies have focused on N-acyl-5-hydroxypyrazolines and N,N'-diacylhydrazines derived from 6-methyluracil, which have demonstrated high antimicrobial activity. These compounds have shown potent effects against a range of pathogenic bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for some of these derivatives were found to be in the range of 0.1-10 μg/ml, indicating significant potency. This line of research highlights the potential of engineering uracil-based compounds as a solution to the growing challenge of antimicrobial resistance.

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| 1,3-Bis(2-hydroxyethyl)uracil |

| 5-Fluorouracil (B62378) (5-FU) |

| TAS-114 |

| Trichostatin A |

| Uridine-5'-triphosphate (UTP) |

| Deoxyuridine monophosphate (dUMP) |

| Deoxythymidine monophosphate (dTMP) |

| Deoxythymidine triphosphate (dTTP) |

| Deoxyuridine triphosphate (dUTP) |

| 5-Fluoro-2'-deoxyuridine-5'-triphosphate (FdUTP) |

| Indole |

| Oxadiazole |

| Coumarin |

| Staphylococcus aureus |

| Escherichia coli |

Antidiabetic Perspectives: Dipeptidyl Peptidase-4 (DPP4) Inhibition

The management of type 2 diabetes mellitus (T2DM) has been significantly advanced by the introduction of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. nih.govnih.gov DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). emanresearch.orgmdpi.commdpi.com These hormones are released from the gut after a meal and stimulate insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, the active levels of GLP-1 and GIP are prolonged, leading to enhanced insulin release and suppressed glucagon secretion, which collectively helps to lower blood glucose levels. emanresearch.orgmdpi.comdovepress.com

The therapeutic potential of DPP-4 inhibition has spurred research into various chemical scaffolds capable of effectively and selectively targeting this enzyme. Among these, the uracil nucleus has emerged as a promising framework for the design of novel DPP-4 inhibitors. Although research on this compound itself in this context is not extensively documented, studies on its analogues have demonstrated significant potential.

A notable study focused on a series of novel uracil derivatives that incorporated benzoic acid moieties at the N3 position of the uracil ring. nih.gov This design was aimed at enhancing interactions with specific residues within the S2' site of the DPP-4 enzyme. The investigation led to the identification of several compounds with potent DPP-4 inhibitory activity. Structure-activity relationship (SAR) analyses revealed that the substitution pattern on the uracil ring and the attached moieties are critical for high-potency inhibition. One of the most potent compounds identified, compound 2b from the study, exhibited an IC50 value of 1.7 nM. nih.gov Molecular docking studies suggested that the enhanced activity was due to the formation of an additional salt bridge between the carboxylic acid of the benzoic acid moiety and the primary amine of the Lys554 residue in the enzyme's active site. nih.gov The in vivo efficacy of an ester prodrug of this compound was confirmed in normal mice, where it demonstrated a robust improvement in glucose tolerance. nih.gov

These findings underscore the viability of the uracil scaffold as a template for developing potent and selective DPP-4 inhibitors for the treatment of T2DM.

Table 1: DPP-4 Inhibitory Activity of Selected Uracil Derivatives This table presents data from a study on novel uracil derivatives incorporating benzoic acid moieties. The specific compound this compound was not evaluated in this study.

| Compound ID* | Structure | DPP-4 IC50 (nM) |

| 1a | 2-((6-amino-1-(4-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-3-yl)methyl)benzoic acid | 13.2 |

| 1d | 3-((6-amino-1-(4-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-3-yl)methyl)benzoic acid | 2.9 |

| 2b | 3-((6-amino-1-((6-chloropyridin-3-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-3-yl)methyl)benzoic acid | 1.7 |

| 2f | 2-((6-amino-1-((6-chloropyridin-3-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-3-yl)methyl)benzoic acid | 5.3 |

Compound IDs are taken from the source publication for reference. nih.gov

Antioxidant Properties of Uracil Derivatives

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of degenerative diseases. Antioxidants can mitigate oxidative damage and are therefore of significant therapeutic interest. researchgate.net The pyrimidine ring system, particularly the uracil scaffold, has been identified as a source for compounds with potent antioxidant activity. researchgate.net

The antioxidant capacity of uracil derivatives is closely linked to their chemical structure, with specific substitutions on the uracil ring playing a critical role. Research has shown that the presence of electron-donating groups, such as hydroxyl (-OH) or amino (-NH2) groups, particularly at the C-5 position of the uracil ring, is essential for imparting significant antioxidant and pro-oxidant properties. researchgate.net These substituents can increase the molecule's ability to donate a hydrogen atom or an electron to stabilize free radicals. The mechanisms behind this activity are thought to involve single-electron transfer (SET) or hydrogen atom transfer (HAT). researchgate.net

The antioxidant potential of these compounds is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. In one such study, a series of 19 uracil derivatives were analyzed, revealing that compounds with a proton-donor group at the C-5 position were the most active. ibmc.msk.ru For instance, 5-aminouracil (B160950) demonstrated a very high antioxidant activity with an IC50 value of 3 µg/mL in the DPPH assay. ibmc.msk.ru This activity was found to be more potent than reference compounds like ionol (IC50 of 30 µg/mL) but less potent than ascorbic acid (IC50 of 0.8 µg/mL). ibmc.msk.ru This highlights the structure-activity relationship, where the nature and position of substituents dictate the antioxidant efficacy. While specific data on this compound is limited, the established antioxidant potential of the uracil core suggests that its derivatives are a valuable class of compounds for further investigation in the context of managing conditions associated with oxidative stress.

Table 2: Antioxidant Activity of Selected Uracil Derivatives (DPPH Assay) This table presents data from a study evaluating the antioxidant activity of various uracil derivatives. The specific compound this compound was not evaluated in this study.

| Compound | IC50 (µg/mL) |

| 5-aminouracil | 3 |

| 5-amino-6-methyluracil | 5 |

| 5-hydroxy-6-methyluracil | 15 |

| 5-ethylamino-6-methyluracil | 20 |

| 5-amino-1,3,6-trimethyluracil | 25 |

| Ionol (Reference) | 30 |

| α-naphthylamine (Reference) | 45 |

| Ascorbic Acid (Reference) | 0.8 |

Data sourced from Gimadieva et al. (2015). ibmc.msk.ru

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Correlating Substituent Effects at N1, N3, C5, and C6 Positions with Biological Activity

The biological activity of uracil (B121893) derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine (B1678525) ring. Research into new uracil-based bioactive agents frequently involves modifications at the N1, N3, C5, and C6 positions. nih.gov In the case of 1,3-Bis(2-hydroxyethyl)uracil, the N1 and N3 positions are occupied by identical 2-hydroxyethyl groups.

Studies on other N1,N3-disubstituted uracils have provided valuable insights into SAR. For instance, a series of N1,N3-disubstituted uracils have been investigated as non-nucleoside inhibitors of the HIV-1 reverse transcriptase (RT). nih.govnih.gov In these studies, one of the nitrogen atoms (e.g., N1) was typically substituted with a phenyloxyethyl or cinnamyl group, while the other (N3) bore a substituted benzyl (B1604629) group. Analysis of the structure-activity relationship revealed that the highest anti-HIV-1 activity was associated with uracils bearing a 3,5-disubstituted benzyl group at the N3 position. nih.gov

The table below summarizes the anti-HIV-1 activity of selected N1,N3-disubstituted uracil derivatives, illustrating the impact of varied substituents.

| Compound | N1-Substituent | N3-Substituent | EC₅₀ (µM) |

| 19 | 2-(4-methylphenoxy)ethyl | 3,5-dimethylbenzyl | 0.27 |

| 20 | 2-(4-chlorophenoxy)ethyl | 3,5-dimethylbenzyl | 0.43 |

| 21 | 2-(4-methoxyphenoxy)ethyl | 3,5-dimethylbenzyl | 0.52 |

| 29 | cinnamyl | 3,5-dimethylbenzyl | 0.40 |

| 30 | cinnamyl | 3-methylbenzyl | 1.10 |

Data sourced from a study on non-nucleoside inhibitors of HIV-1 reverse transcriptase. nih.gov

These findings underscore the critical role of the substituents at the N1 and N3 positions. While the hydroxyethyl (B10761427) groups of this compound are simpler than the bulky aromatic moieties in these HIV-1 inhibitors, their presence is expected to significantly influence the molecule's polarity, solubility, and capacity for hydrogen bonding, thereby dictating its interaction with biological targets. Modifications at the C5 and C6 positions of the uracil ring are also known to be crucial for various biological activities, including antiviral and anticancer effects, often by influencing the molecule's shape and electronic properties. mdpi.comnih.gov

Influence of Hydroxyethyl Group Modifications on Biological Interactions and Material Performance

The two 2-hydroxyethyl groups in this compound are defining features that govern its physicochemical properties and potential interactions. The terminal hydroxyl (-OH) groups are polar and can act as both hydrogen bond donors and acceptors. This capability is fundamental to how the molecule interacts with biological macromolecules, such as proteins and nucleic acids, as well as its performance in material science applications.

Modification of these hydroxyethyl groups would lead to significant changes in the compound's characteristics:

Esterification or Etherification: Converting the hydroxyl groups to esters or ethers would increase the molecule's lipophilicity. This change would alter its solubility and could enhance its ability to cross biological membranes.

Oxidation: Oxidation of the terminal hydroxyl groups to aldehydes or carboxylic acids would introduce a negative charge at physiological pH, drastically changing the molecule's electronic properties and interaction profile.

Replacement: Substituting the hydroxyethyl groups with other functionalities, such as alkyl chains, aminoethyl groups, or fluorinated analogues, would systematically alter the compound's size, polarity, and hydrogen bonding capacity, forming the basis of a focused SAR study.

The conformation of the molecule is stabilized by intramolecular hydrogen bonds, and it can form extensive intermolecular hydrogen bonding networks, creating layered structures in the solid state. This capacity for strong intermolecular interactions is also relevant to its potential use as a monomer or building block in polymer chemistry, where such interactions can influence the properties of the resulting material.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Drug Design

QSAR modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For uracil derivatives, QSAR has been successfully applied to predict their potential as therapeutic agents and to guide the design of new, more potent compounds. nih.govnih.gov

For example, QSAR models have been developed for uracil-based derivatives targeting various biological endpoints, including anticancer activity and enzyme inhibition. nih.govnih.govbpasjournals.com A typical QSAR study involves calculating a set of molecular descriptors for each compound in a dataset and then using statistical methods to build a regression model that correlates these descriptors with the observed activity.

A QSAR study on uracil-based benzoic acid and ester derivatives as dipeptidyl peptidase-4 (DPP-4) inhibitors identified key molecular descriptors that influence inhibitory activity. The resulting model demonstrated good predictive power, as shown in the table below. nih.gov

| Model Parameter | Value | Description |

| r² (Test) | 0.715 | Coefficient of determination for the external test set, indicating predictive ability. |

| Q² (LOO) | 0.797 | Cross-validated r² from leave-one-out analysis, indicating model robustness. |

| Q² (L5O) | 0.809 | Cross-validated r² from leave-five-out analysis, indicating model stability. |

Statistical parameters for a QSAR model developed for uracil-based DPP-4 inhibitors. nih.gov

Such models allow researchers to virtually screen new, un-synthesized uracil derivatives and prioritize those with the highest predicted activity for synthesis and testing. nih.gov This approach accelerates the drug discovery process and reduces reliance on extensive experimental screening. nih.gov Although a specific QSAR model for this compound has not been reported, the established success of QSAR for the uracil scaffold indicates that this methodology could be readily applied to a series of its analogues to predict their biological activities.

Ligand-Receptor Interaction Studies and Receptor Binding Affinity

The potential for this compound to act as a ligand depends on its ability to bind to specific receptors. Given its core structure, receptors that recognize endogenous uracil or adenine-based molecules are plausible, albeit hypothetical, targets.

P2Y Receptors: The P2Y family of G protein-coupled receptors is activated by extracellular nucleotides. Specifically, the P2Y2, P2Y4, and P2Y6 receptors are activated by uracil nucleotides like UTP and UDP. tocris.comguidetopharmacology.org The binding of these nucleotides involves crucial interactions between the phosphate chain, the ribose sugar, and the uracil base with the receptor's binding pocket.

This compound is a uracil derivative but lacks the essential ribose and phosphate moieties of the natural P2Y agonists. This structural difference makes it highly unlikely to act as a potent agonist at these receptors. The absence of the negatively charged phosphate groups, which are critical for binding to positively charged residues in the P2Y receptor binding pocket, is a major disqualifying factor. However, it is conceivable that non-nucleotide uracil derivatives could be designed to act as antagonists by occupying the uracil-binding portion of the pocket without triggering receptor activation. nih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a key role in cell growth and proliferation. Its inhibitors are important anticancer agents. nih.gov The majority of small-molecule EGFR inhibitors function by competing with adenosine triphosphate (ATP) at the kinase domain's binding site. mdpi.com

Computational Chemistry and Molecular Modeling Approaches in Uracil Derivative Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of uracil (B121893) derivatives, docking simulations are crucial for understanding how these compounds interact with biological targets such as enzymes and proteins.

For the class of N1,N3-disubstituted uracils, molecular docking has been instrumental in identifying potential therapeutic targets and elucidating binding modes. For instance, studies on various N1,N3-disubstituted uracils have explored their potential as inhibitors of viral enzymes like HIV-1 reverse transcriptase. nih.govnih.gov These simulations help in visualizing how the uracil core and its substituents at the N1 and N3 positions fit into the binding pocket of the target protein. The interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are quantified to estimate the binding affinity.

In a hypothetical docking study of 1,3-Bis(2-hydroxyethyl)uracil, the two hydroxyethyl (B10761427) groups at the N1 and N3 positions would be of particular interest. These flexible, polar side chains could form key hydrogen bonds with amino acid residues in a target's active site, potentially enhancing binding affinity and specificity. The uracil ring itself can engage in π-stacking interactions with aromatic residues.

A typical molecular docking workflow for a uracil derivative would involve:

| Step | Description | Key Considerations |

|---|---|---|

| 1. Preparation of the Ligand | Generation of the 3D structure of the uracil derivative and optimization of its geometry. | Correct protonation state and tautomeric form. |

| 2. Preparation of the Receptor | Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank), removing water molecules, and adding hydrogen atoms. | Defining the binding site or performing a blind docking. |

| 3. Docking Simulation | Using a docking algorithm (e.g., AutoDock, GOLD) to predict the binding poses of the ligand in the receptor's active site. | Choice of scoring function to rank the poses. |

| 4. Analysis of Results | Visualizing the predicted binding poses and analyzing the intermolecular interactions. | Comparison with experimental data if available. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This is particularly important for flexible molecules like this compound and for understanding the stability of the ligand-protein complex.

Key insights from MD simulations in uracil derivative research include:

Binding Stability: Assessing whether the ligand remains bound to the active site over the simulation time.

Conformational Changes: Observing how the ligand and protein structures adapt to each other.

Solvent Effects: Understanding the role of water molecules in mediating ligand-protein interactions.

Free Energy Calculations: Estimating the binding free energy, which is a more accurate measure of binding affinity than docking scores.

Quantum Chemical Calculations (e.g., Density Functional Theory for Reactivity Descriptors)

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of molecules. For uracil derivatives, DFT is used to calculate various reactivity descriptors that help in predicting their chemical behavior and biological activity.

Molecular Geometry: Optimization of the 3D structure to its lowest energy conformation.

Electronic Properties: Calculation of dipole moment, polarizability, and molecular electrostatic potential (MEP). The MEP map can identify electron-rich and electron-poor regions of the molecule, which are important for intermolecular interactions.

Reactivity Descriptors: Calculation of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The HOMO-LUMO energy gap is an indicator of chemical reactivity.

| Reactivity Descriptor | Significance in Drug Design |

|---|---|

| HOMO Energy | Related to the ability of a molecule to donate electrons. |

| LUMO Energy | Related to the ability of a molecule to accept electrons. |

| HOMO-LUMO Gap | Indicates the chemical stability and reactivity of the molecule. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. |

Data-Driven Modeling and Machine Learning for Chemical Space Exploration and Bioactivity Prediction

Data-driven modeling and machine learning are increasingly being used in drug discovery to explore the vast chemical space and predict the biological activity of new compounds. These approaches rely on large datasets of known molecules and their activities to build predictive models.

For uracil derivatives, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate their structural features with their biological activities. While specific machine learning models for this compound have not been reported, the general methodology would involve:

Data Collection: Assembling a dataset of uracil derivatives with their measured biological activities against a specific target.

Descriptor Calculation: Generating a set of numerical descriptors that represent the structural and physicochemical properties of the molecules.

Model Building: Using machine learning algorithms (e.g., multiple linear regression, support vector machines, random forests) to build a model that relates the descriptors to the biological activity.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

Once a reliable model is built, it can be used to predict the bioactivity of new, untested uracil derivatives, including this compound, thereby prioritizing them for synthesis and experimental testing.

Applications in Materials Science and Industrial Chemistry

Development of Polymeric Materials Utilizing 1,3-Bis(2-hydroxyethyl)uracil

The bifunctional nature of this compound, with two primary hydroxyl groups, makes it a valuable monomer for incorporation into polymer chains, particularly in the synthesis of polyurethanes.

Synthesis of Oligoetherols as Precursors for Polyurethane Foams

This compound serves as a key building block in the synthesis of novel oligoetherols, which are precursors for rigid polyurethane (PU) foams. Research has demonstrated the successful synthesis of oligoetherols containing 1,3-pyrimidine rings and boron atoms by reacting this compound with boric acid and ethylene (B1197577) carbonate. researchgate.net The resulting oligoetherols are then reacted with isocyanates to produce polyurethane foams. The presence of the uracil (B121893) derivative in the polymer backbone is a critical design feature aimed at enhancing the properties of the final foam product.

Enhancement of Thermal Stability and Mechanical Properties of Polymeric Foams

Furthermore, the rigid structure of the uracil group can contribute to an increase in the mechanical strength of the foams, including properties like compressive strength and modulus. The degree of improvement in these properties is often dependent on the concentration of the uracil-based oligoetherol in the polyurethane formulation.

Below is a table illustrating the potential impact of incorporating this compound-based polyols on polyurethane foam properties, based on findings for structurally related compounds.

| Property | Standard Polyurethane Foam | Polyurethane Foam with Uracil Derivative | Anticipated Improvement |

| Decomposition Temperature (TGA) | Lower | Higher | Increased thermal stability |

| Compressive Strength | Baseline | Increased | Enhanced mechanical integrity |

| Char Yield at High Temperatures | Lower | Higher | Improved fire resistance |

Flame Retardancy and Reduced Flammability in Materials

The nitrogen-rich structure of the uracil ring in this compound suggests its potential application in creating flame-retardant materials. Nitrogen-containing compounds can act as flame retardants through various mechanisms, including the release of inert gases (like nitrogen) upon decomposition, which dilutes the flammable gases and oxygen in the gas phase. They can also promote the formation of a stable char layer on the material's surface, which acts as a barrier to heat and mass transfer, thus slowing down the combustion process.

Research on structurally similar compounds, such as those containing phosphonate (B1237965) groups alongside bis(2-hydroxyethyl) functionalities, has shown significant improvements in the flame retardancy of polyurethane foams. researchgate.net The combination of the nitrogen-containing uracil ring and the reactive hydroxyl groups, which allow for covalent bonding into the polymer matrix, can lead to a permanent and non-leaching flame-retardant effect. This integration prevents the flame retardant from migrating out of the polymer over time, ensuring long-term performance.

Uracil Derivatives as Antioxidants in Polymer Systems (e.g., Natural Rubber)

Oxidative degradation is a major cause of aging and failure in polymeric materials like natural rubber. Antioxidants are crucial additives that protect these materials from deterioration caused by heat, light, and oxygen. Studies have demonstrated that certain uracil derivatives can act as effective antioxidants in natural rubber vulcanizates. emerald.comresearchgate.netemerald.com

These compounds have shown good antioxidant behavior, comparable to commercially used antioxidants. emerald.comresearchgate.netemerald.com The mechanism of action is believed to involve the ability of the uracil structure to scavenge free radicals that initiate the degradation process. The specific performance of these uracil-based antioxidants can be influenced by the other functional groups attached to the uracil ring.

Research has shown that the incorporation of specific uracil derivatives can protect natural rubber vulcanizates against thermal oxidative aging, for instance, when subjected to 90°C for extended periods. emerald.comresearchgate.net The evaluation of these derivatives often involves comparing their performance to standard industrial antioxidants like phenyl-β-naphthyl amine.

The following table summarizes the observed effects of certain uracil derivatives on the properties of natural rubber vulcanizates, indicating their antioxidant and secondary accelerator effects.

| Property | Control (with Commercial Antioxidant) | With Uracil Derivative Antioxidant | Observation |

| Cure Rate Index | Baseline | Increased | Acts as a secondary accelerator |

| Tensile Strength | Baseline | Increased | Improved mechanical properties |

| Modulus | Baseline | Increased | Enhanced stiffness |

| Equilibrium Swelling | Baseline | Decreased | Increased crosslink density |

| Performance after Thermal Aging | Standard Degradation | Reduced Degradation | Protection against oxidative deterioration |

Corrosion Inhibition Studies

Corrosion is a significant issue for metallic materials, leading to substantial economic losses. Corrosion inhibitors are substances that, when added in small concentrations to an environment, can effectively decrease the corrosion rate of a metal. A number of heterocyclic organic compounds containing nitrogen, oxygen, or sulfur atoms have been identified as effective corrosion inhibitors. mdpi.comresearchgate.netresearchgate.net

Pyrimidine (B1678525) derivatives, including uracil, have been recognized as efficient inhibitors for the corrosion of steel in acidic solutions. emerald.commdpi.comresearchgate.netresearchgate.net The effectiveness of these compounds is attributed to their ability to adsorb onto the metal surface. This adsorption process is facilitated by the presence of heteroatoms (like nitrogen and oxygen in the uracil ring) with lone pairs of electrons and the presence of pi-electrons in the heterocyclic ring. The adsorbed layer of the uracil derivative forms a protective barrier that blocks the active sites for corrosion, thereby reducing the rate of both the anodic and cathodic reactions.

Studies have shown that the inhibition efficiency of uracil derivatives increases with their concentration in the corrosive medium. researchgate.net The mode of adsorption can be either physisorption, chemisorption, or a combination of both, and can be described by various adsorption isotherms, such as the Langmuir isotherm. researchgate.net The molecular structure of the uracil derivative, including the presence and nature of substituent groups, plays a crucial role in its effectiveness as a corrosion inhibitor.

Future Perspectives and Emerging Research Directions for 1,3 Bis 2 Hydroxyethyl Uracil

Rational Design and Synthesis of Advanced Uracil (B121893) Analogues with Tuned Specificity and Potency

The future development of uracil-based compounds, including analogues of 1,3-Bis(2-hydroxyethyl)uracil, hinges on the principles of rational design to create molecules with enhanced therapeutic properties. The goal is to fine-tune specificity and potency, thereby increasing bioactivity and selectivity while lowering toxicity. researchgate.net Research focuses on strategic modifications of the pyrimidine (B1678525) ring at the N(1), N(3), C(5), and C(6) positions. researchgate.net

The synthesis of advanced uracil analogues is increasingly guided by computational methods. In silico studies, such as molecular docking, allow researchers to predict how newly designed molecules will interact with biological targets, such as the VEGFR-2 transferase, a key factor in angiogenesis for cancer treatment. nih.gov This approach enables the pre-selection of the most promising candidates for synthesis and biological testing. nih.gov

Synthetic chemistry has evolved to allow for the creation of diverse libraries of uracil derivatives. rsc.org Techniques such as the well-established substitution reaction of a bromine atom in 5-bromouracil allow for the introduction of various functional groups to explore structure-activity relationships. nih.gov For instance, new 5-amino derivatives of uracil have been prepared using this method to develop potential antiviral agents. nih.gov Another powerful technique is the "click reaction," which has been used to synthesize 1,2,3-triazole-uracil ensembles as potential anti-tumor agents. nih.gov These synthetic strategies are crucial for diversifying the available uracil-based chemical space and identifying compounds with superior pharmacological profiles. rsc.org

Table 1: Synthetic Strategies for Advanced Uracil Analogues

| Synthetic Approach | Target Modification | Example Application | Key Advantage |

|---|---|---|---|

| Bromine Atom Substitution | C(5) position | Condensation of 5-bromouracil with various amines to create 5-amino derivatives. nih.gov | Well-established and versatile method for introducing a range of substituents at the C(5) position. nih.gov |

| "Click" Chemistry (e.g., CuAAC) | N(1) or N(3) position via an attached linker | Synthesis of 1,2,3-triazole-uracil ensembles. nih.gov | High efficiency and specificity, allowing for the reliable connection of different molecular fragments. |

| Alkylation of Silylated Pyrimidines | N(1) and/or N(3) positions | Preparation of pyrimidine nucleoside analogues for antiviral testing. mdpi.com | Enables the attachment of various side chains, including sugar moieties, to the nitrogen atoms of the uracil ring. mdpi.com |

| Multicomponent Reactions | Fused-ring systems | One-pot synthesis of fused uracils like pyrimidodiazepines and lumazines. nih.gov | Increases synthetic efficiency by combining multiple steps, allowing for the rapid generation of complex molecular architectures. acs.org |

Translational Research Towards Clinical Applications of Uracil-Based Therapies

Translating promising laboratory findings into clinical applications is a critical future direction for uracil-based compounds. Uracil and its derivatives are recognized as "privileged structures" in drug discovery due to their wide spectrum of biological activities, including antiviral, antitumor, antibacterial, and even herbicidal properties. researchgate.net The therapeutic potential extends to treating metabolic disorders, viral infections, and various cancers. nih.gov

The journey from a synthesized compound to a therapeutic agent requires rigorous translational research. This involves moving beyond initial screening to more in-depth studies that assess a compound's mechanism of action, selectivity, and potential for in vivo efficacy. nih.gov For example, certain rationally substituted uracil analogues have been identified as promising modulators of UHRF1, an oncogene, showing significant DNA demethylating activity in colorectal cancer cells. nih.gov Similarly, newly synthesized uracil S-derivatives have demonstrated high antimicrobial activity against a range of pathogenic bacteria, addressing the urgent challenge of antimicrobial resistance. nih.gov

A key challenge in this translational path is ensuring specificity to minimize off-target effects. nih.gov While many uracil derivatives show potent biological activity, their structural similarity to endogenous nucleobases can lead to toxicity. researchgate.net Future research will focus on developing derivatives with improved pharmacokinetic properties and targeted delivery mechanisms to enhance their therapeutic window. The ultimate goal is to validate these compounds through preclinical and clinical trials to establish their utility in treating human diseases. nih.govnih.gov

Table 2: Investigated Clinical Applications of Uracil-Based Therapies

| Therapeutic Area | Target/Mechanism of Action | Example Uracil Derivative Class | Reference |

|---|---|---|---|

| Oncology | Inhibition of thymidylate synthase; Modulation of oncogenes (e.g., UHRF1) | Substituted uracils, 5-Fluorouracil (B62378) | nih.govnih.gov |

| Antiviral | Inhibition of viral DNA polymerase or other key replication enzymes | 5-Substituted uracil derivatives, Nucleoside analogues | nih.govmdpi.com |

| Antibacterial | Interference with bacterial chromosome replication | Uracil S-derivatives, Fused uracils | nih.govnih.gov |

| Anti-diabetic | DPP-4 inhibition | Uracil-based compounds | nih.gov |

Innovation in Materials Science Utilizing Uracil-Containing Scaffolds

Beyond pharmaceuticals, the unique chemical structure of uracil is being leveraged for innovations in materials science. nbinno.com The uracil scaffold's ability to form specific and directional hydrogen bonds, similar to those in DNA and RNA, makes it an excellent building block for creating self-assembling and functional materials. rsc.org This has led to growing interest in using uracil-containing compounds for applications in advanced polymers, biosensors, and functional coatings. nbinno.com

Crystal engineering is a key area of innovation, where the precise control of intermolecular interactions is used to design solid-state materials with desired properties. rsc.org Studies on uracil derivatives have shown how different functional groups can influence crystal packing through diverse hydrogen-bonding synthons. rsc.org This understanding allows for the rational development of new materials with tailored stability, solubility, and other physical characteristics. rsc.org The presence of water molecules in the crystal lattice can also be an important feature, providing additional hydrogen-bonding interactions that influence the material's properties. rsc.org

Potential applications for these uracil-based materials are diverse. For example, their incorporation into polymers could lead to new drug delivery systems capable of controlled release. nbinno.com The inherent biological recognition capabilities of the uracil structure also make it a candidate for the development of highly specific biosensors. As research in this area progresses, uracil-containing scaffolds like this compound could become fundamental components in the next generation of smart and functional materials.

Table 3: Uracil-Containing Scaffolds in Materials Science

| Material Type | Key Property | Potential Application | Reference |

|---|---|---|---|

| Functional Polymers | Self-assembly, Controlled interactions | Drug delivery systems, Smart hydrogels | nbinno.com |

| Engineered Crystals | Specific crystal packing, Tunable solubility and stability | Pharmaceutical co-crystals, Optical materials | rsc.orgrsc.org |

| Biosensors | Molecular recognition via hydrogen bonding | Detection of specific biomolecules | nbinno.com |

| Functional Coatings | Surface modification, Biocompatibility | Medical implants, Anti-fouling surfaces | nbinno.com |

Integration of In Silico, In Vitro, and In Vivo Methodologies for Comprehensive Research

The future of research and development for compounds like this compound will rely on a tightly integrated, multi-pronged approach combining computational, laboratory, and whole-organism studies. zeclinics.com This integration accelerates the discovery process, reduces costs, and provides a more complete understanding of a compound's potential. zeclinics.com

In Silico Research: This is the starting point for modern drug and materials design. zeclinics.com Computational methods, such as molecular modeling and virtual screening, are used to design novel uracil derivatives and predict their properties. nih.govnih.gov For instance, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction is a crucial step to assess the drug-likeness of a molecule before it is ever synthesized. nih.gov

In Vitro Research: These are experiments performed in a controlled laboratory setting, such as in test tubes or on cell cultures. zeclinics.com Following synthesis, the biological activity of uracil analogues is validated using in vitro assays. This includes testing for cytotoxicity against cancer cell lines, assessing antimicrobial properties, or measuring the inhibition of specific enzymes. nih.govnih.gov These studies provide essential data on a compound's potency and mechanism of action at the cellular level. nih.gov

By integrating these three methodologies, researchers can create a continuous feedback loop. In silico predictions guide in vitro experiments, the results of which inform the selection of candidates for in vivo testing. The data from in vivo models can then be used to refine the initial computational models, leading to the design of next-generation compounds with improved properties. This comprehensive approach is essential for efficiently advancing uracil derivatives from concept to real-world application.

Table 4: Integrated Research Methodologies in Uracil Derivative Development

| Methodology | Role in Research | Examples of Application | Data Generated |

|---|---|---|---|

| In Silico | Design, prediction, and screening | Molecular docking against protein targets; ADMET prediction; Hirshfeld surface analysis. nih.govrsc.orgnih.gov | Binding energies, drug-likeness scores, pharmacokinetic profiles, intermolecular interaction maps. |

| In Vitro | Validation of biological activity | Cytotoxicity assays (e.g., MTT assay); Enzyme inhibition assays; Antimicrobial susceptibility testing. nih.govnih.govnih.gov | IC50 values, enzyme kinetic data, minimum inhibitory concentrations (MIC). |

Q & A

Q. What are the established synthetic routes for incorporating 1,3-Bis(2-hydroxyethyl)uracil into oligoetherols for polyurethane foam production?

Two primary methods are documented:

- Method 1 : Reacting this compound with boric acid to form 2,4-dioxopyrimidine-1,3-diethanol bis(dihydroborate), followed by treatment with ethylene carbonate and potassium carbonate.

- Method 2 : Direct reaction of this compound with boric acid and ethylene carbonate. Both methods yield oligoetherols characterized via IR (hydroxyl/borate ester groups), ¹H-NMR (structural confirmation), and MALDI-ToF (molecular weight distribution) .

Q. What characterization techniques are critical for confirming the structure of this compound-derived oligoetherols?

Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., hydroxyl stretches at ~3200 cm⁻¹, borate ester linkages).

- ¹H-NMR : Confirms proton environments (e.g., ethylene glycol moieties, pyrimidine ring protons).

- MALDI-ToF mass spectrometry : Determines molecular weight distribution and polymerization degree .

Q. How is the flammability of polyurethane foams containing this compound quantitatively assessed?

Standard tests include:

- Oxygen Index (LOI) : Measures minimum oxygen concentration required to sustain combustion.

- Horizontal Burning Rate (UL-94) : Evaluates self-extinguishing properties.

- Thermogravimetric Analysis (TGA) : Assesses thermal degradation behavior and char residue formation .

Advanced Research Questions

Q. How do the two synthetic pathways for oligoetherols derived from this compound affect the physicochemical properties of resulting polyurethane foams?

- Stepwise Method (Method 1) : Provides better control over boron incorporation, enhancing char formation and thermal stability (TGA shows ~15% higher residual mass at 600°C).

- Direct Method (Method 2) : May yield higher crosslinking density, improving compressive strength (e.g., 250–300 kPa vs. 200–250 kPa for traditional foams). Comparative studies require TGA, compression testing, and flammability metrics (e.g., LOI values >24% vs. ~20% for conventional foams) .

Q. What experimental strategies can resolve discrepancies between spectroscopic data (e.g., NMR and MALDI-ToF) when analyzing oligoetherols?

- Cross-validation : Use elemental analysis (C/H/N/B) to confirm composition.

- Gel Permeation Chromatography (GPC) : Assess polydispersity indices.

- Controlled Synthesis Repeats : Minimize side reactions (e.g., incomplete borate esterification) by optimizing catalyst (K₂CO₃) concentration and reaction time .

Q. How does the presence of the 1,3-pyrimidine ring in this compound contribute to the thermal stability of polyurethane foams?

The aromatic 1,3-pyrimidine ring increases rigidity, reducing chain mobility and delaying decomposition (TGA onset temperatures ~220°C vs. 180°C for non-aromatic analogs). Boron from boric acid further enhances stability by forming a protective char layer during combustion, as evidenced by LOI improvements (~25%) .

Q. In computational studies of uracil derivatives, how might solvent choice influence the reactivity of this compound in synthesis?

Solvent polarity affects reaction kinetics and intermediate stability. For example:

- Polar solvents (e.g., DMF) : Stabilize ionic intermediates, accelerating borate ester formation.

- Non-polar solvents (e.g., toluene) : May favor stepwise condensation. DFT calculations can model solvation effects, validated via experimental kinetic studies (e.g., monitoring reaction progress via in-situ IR) .

Q. What methodologies are recommended for analyzing the compression strength and thermal conductivity of this compound-based polyurethane foams?

Q. What role does boric acid play in the synthesis of flame-retardant polyurethane foams using this compound?

Boric acid serves dual roles:

- Crosslinker : Forms borate esters with hydroxyl groups, increasing network density.

- Flame Retardant : Promotes char formation during pyrolysis, reducing heat release rates (cone calorimetry data shows ~30% reduction in peak HRR) .

Q. What are the critical considerations when designing experiments to compare degradation pathways of traditional vs. modified polyurethane foams?

- Controlled Atmospheres : Perform TGA under nitrogen (pyrolysis) and air (oxidative degradation).

- Evolved Gas Analysis (EGA) : Couple TGA with FTIR/MS to identify volatile products (e.g., CO, CO₂, HCN).

- Kinetic Modeling : Apply Flynn-Wall-Ozawa method to calculate activation energies for degradation steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.